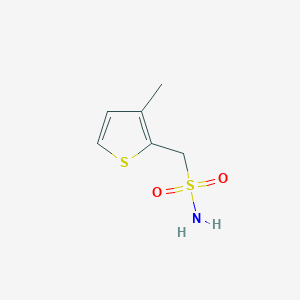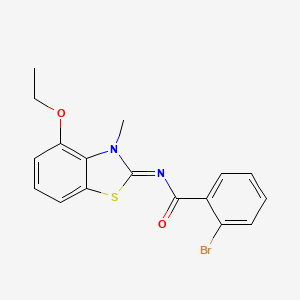![molecular formula C22H16Cl3NO2 B2810343 (E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one CAS No. 478040-22-1](/img/structure/B2810343.png)
(E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one, or “CDP” for short, is an organic compound used in a variety of scientific and industrial applications. CDP is a synthetic compound that belongs to the class of compounds known as aryl amides, which are characterized by an amide group attached to an aromatic ring. CDP has a wide range of uses, including as a dye, a reagent in organic synthesis, and a component in the synthesis of drugs. Its unique structure and properties make it an attractive compound for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- The synthesis and crystal structure analysis of similar compounds have been a subject of interest, providing foundational knowledge for understanding their chemical behavior and potential for further chemical modifications. For example, the structural analysis of chalcone derivatives reveals insights into their molecular geometry, which is crucial for understanding their reactivity and potential applications in material science and organic synthesis (Salian et al., 2018).
Photophysical Properties
- Studies have also focused on the photophysical properties of related compounds, examining their behavior under different lighting conditions, which is essential for applications in photodynamic therapy and the development of optical materials. The generation and reactivity of phenyl cations derived from chloroaniline derivatives under photolysis highlight the potential of these compounds in photochemical applications (Guizzardi et al., 2001).
Biological Activities
- The antimicrobial activity of chalcone derivatives and their synthesis from chloroaniline reactions has been explored, showing that these compounds may serve as templates for developing new antimicrobial agents. Such studies are pivotal for the pharmaceutical industry in the search for novel drugs with improved efficacy against resistant strains of bacteria and fungi (Patel et al., 2011).
Molecular Docking and Computational Studies
- Computational studies, including density functional theory (DFT) calculations, molecular docking, and spectroscopic analysis, provide insights into the electronic structure, reactivity, and potential biological interactions of these compounds. Such studies are essential for the rational design of compounds with desired biological activities and material properties (Viji et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3NO2/c23-17-6-8-19(9-7-17)26-11-10-22(27)15-2-1-3-20(12-15)28-14-16-4-5-18(24)13-21(16)25/h1-13,26H,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNAOXHJIRRLGN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)

![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)
![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)
